
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Overview
Description
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine (CAS: 1616291-21-4) is a bicyclic amine with a molecular formula of C₁₂H₁₈ClN in its hydrochloride form and a molecular weight of 211.73 g/mol . The compound features a dihydroindene core substituted with three methyl groups at positions 1, 1, and 3, and an amine group at position 2. It is synthesized and marketed by suppliers like Enamine Ltd with a purity of ≥95% .
Preparation Methods
Catalytic Hydrogenation of Nitroindane Derivatives
Catalytic hydrogenation represents a cornerstone for synthesizing aryl amines, including 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This method typically involves reducing a nitro-substituted indane precursor using palladium on carbon (Pd/C) under hydrogen pressure.
Substrate Preparation: Nitroindane Synthesis
The nitro precursor, 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene, is synthesized via Friedel-Crafts alkylation or nitration of a pre-methylated indane. For example, nitration of 1,1,3-trimethylindane using nitric acid in acetic anhydride yields the nitro derivative regioselectively at the para position .
Hydrogenation Conditions and Optimization
In a representative procedure, 1,1,3-trimethyl-4-nitroindane (10 g, 48 mmol) is dissolved in ethanol (100 mL) with 10% Pd/C (1 g). Hydrogenation at 50 psi for 1–2 hours achieves >85% conversion to the amine . Key parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst Loading | 10 wt% Pd/C | Maximizes H₂ uptake |
Solvent | Ethanol | Prevents over-reduction |
Pressure | 50 psi | Balances safety and efficiency |
Temperature | 25–30°C | Minimizes side reactions |
Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate) yields this compound as a pale yellow oil .
Oxime Reduction Pathway
An alternative route involves reducing an oxime intermediate derived from a ketone precursor. This method, adapted from CN101062897A , avoids nitro intermediates and leverages cost-effective reagents.
Oxime Formation
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-one (VI) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime (III). The reaction is monitored via TLC (hexane:ethyl acetate = 4:1), achieving >90% conversion within 1 hour .
Catalytic Reduction of Oxime
The oxime undergoes reduction using Raney nickel in ethanol under alkaline conditions:
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Reagents : Oxime (1 mol), 45% NaOH (2 mol), Raney nickel (40–50% Ni, 60–80 mesh).
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Workup : Extraction with dichloromethane, acid-base purification, and recrystallization from ethanol yields the amine hydrochloride (98.6% purity) .
Key Advantage : This method eliminates explosive nitro compounds and operates under milder conditions compared to hydrogenation.
Alkylation of Aminoidan Derivatives
Direct alkylation of 2,3-dihydro-1H-inden-4-amine introduces methyl groups at positions 1, 1, and 3. However, achieving trisubstitution requires careful control of steric and electronic effects.
Stepwise Methylation
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Primary Alkylation : Treatment with methyl iodide in DMF at 0°C selectively methylates the amine to form 1-methyl-2,3-dihydro-1H-inden-4-amine.
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Friedel-Crafts Methylation : AlCl₃-catalyzed reaction with methyl chloride installs methyl groups at positions 1 and 3 .
Challenges and Mitigation
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Regioselectivity : Use of directing groups (e.g., sulfonic acid) ensures methylation at desired positions.
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Over-Alkylation : Controlled stoichiometry (1:1 methylating agent:substrate) minimizes polysubstitution.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
---|---|---|---|---|
Catalytic Hydrogenation | 85–90 | 98.5 | High | 120 |
Oxime Reduction | 75–80 | 98.6 | Moderate | 90 |
Alkylation | 60–65 | 95.0 | Low | 150 |
Catalytic Hydrogenation excels in scalability and yield but requires handling explosive H₂. Oxime Reduction offers cost advantages, while Alkylation remains limited by regioselectivity issues.
Industrial-Scale Considerations
For large-scale production, the oxime reduction pathway (CN101062897A ) is preferred due to:
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Safety : Avoids high-pressure H₂ systems.
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Cost Efficiency : Raney nickel is reusable, reducing catalyst expenses.
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Simplified Purification : Acid-base extraction replaces column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, leading to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine serves as a reagent in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation Reactions : The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
- Reduction Reactions : It can undergo reduction to yield different amine derivatives .
Biological Applications
Pharmacological Potential
Research indicates that this compound may exhibit neuroactive properties. Investigations have focused on its potential as a neuroprotective agent and its role in modulating neurotransmitter systems. This compound may influence mood and cognitive functions by interacting with receptors in the central nervous system .
Antimicrobial and Anticancer Properties
Studies have explored the compound's antimicrobial and anticancer activities. Its structural characteristics allow it to interact with biological targets effectively, which could lead to therapeutic applications in treating various diseases .
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals. It acts as an intermediate in synthesizing other valuable compounds. The optimization of synthetic routes for large-scale production is crucial for enhancing yield and purity .
Case Studies
Neuroprotective Studies
In recent studies focusing on neuroprotection, this compound showed promise in protecting neuronal cells from oxidative stress. The compound's ability to modulate neurotransmitter release was highlighted as a key mechanism behind its protective effects .
Anticancer Research
Another study examined its anticancer properties against specific cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction pathways . This research suggests potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
Substituent Effects on Reactivity and Applications Hydroxyl vs. Amine Groups: The hydroxylated analog (C₁₈H₂₀O₂) exhibits superior high-temperature/high-pressure (HTHP) fluid-loss control in polymer applications due to its ability to undergo condensation polymerization via the hydroxyl group . In contrast, the amine group in the target compound may enable nucleophilic reactions or hydrogen bonding, making it more suitable for drug discovery. Methyl vs. Trifluoromethyl derivatives (e.g., C₁₀H₁₁F₃ClN) improve metabolic stability and membrane permeability . Simplified Scaffolds: 4-Aminoindan (C₉H₁₁N) lacks methyl groups, reducing steric hindrance and enabling easier functionalization but offering less rigidity .
However, the methyl groups may reduce aqueous solubility. Thermal Stability: Hydroxylated derivatives (e.g., C₁₈H₂₀O₂) show stability under HTHP conditions due to aromatic ring conjugation and hydrogen bonding , whereas the amine-containing analogs may require stabilization via salt formation (e.g., hydrochloride) .
Biological Activity
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C12H17N. It is a derivative of indane and has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.
The structure of this compound features three methyl groups and an amine group attached to the indane ring. Its chemical properties allow it to participate in various reactions, making it a versatile compound in synthetic chemistry.
Property | Value |
---|---|
IUPAC Name | 1,1,3-trimethyl-2,3-dihydroinden-4-amine |
Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
CAS Number | 94568-76-0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds with biomolecules, influencing their structure and function. Preliminary studies suggest that the compound may modulate enzyme activities and receptor functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Study Findings : A study published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF7) by inducing apoptosis pathways (Source: PMC9010768).
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Research indicates that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
Case Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines (e.g., HeLa and A549), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for A549 cells.
Research Findings Summary
Biological Activity | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against gram-positive and gram-negative bacteria; MIC = 32 µg/mL | [PMC9010768] |
Anticancer | Induces apoptosis; IC50 = 25 µM (HeLa), 30 µM (A549) | [PMC9010768] |
Neuroprotective | Reduces oxidative stress in neuronal cells | Ongoing research |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine to enhance yield and purity?
- Methodological Answer : Focus on reaction conditions such as solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), temperature control (stepwise heating to avoid side reactions), and catalysts (e.g., palladium for cross-coupling in derivative synthesis). Purification via column chromatography or recrystallization is critical for isolating high-purity products. Structural analogs in polyimide synthesis highlight the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?
- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions and stereochemistry, complemented by FT-IR for functional group analysis (e.g., amine N-H stretches). High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation, as seen in related indenamine analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to PPE standards (gloves, lab coats, goggles) and ensure fume hood use to avoid inhalation. Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Refer to safety data sheets for similar amines, which emphasize avoiding contact with oxidizing agents and immediate decontamination in case of spills .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for antimicrobial activity?
- Methodological Answer : Begin with target selection (e.g., bacterial enzymes like DNA gyrase). Use software such as AutoDock Vina to model ligand-receptor interactions, prioritizing derivatives with favorable binding energies. Validate predictions via in vitro assays (e.g., MIC determination against Gram-positive/negative strains). This approach aligns with studies on pyrimidine analogs demonstrating scaffold-specific activity .
Q. What strategies resolve discrepancies in spectral data during structural elucidation of this compound analogs?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare experimental H shifts with DFT-calculated chemical shifts.
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereoisomerism.
- Chromatographic purity : Ensure samples are free of contaminants (e.g., via HPLC). Documented cases in polyimide research underscore the need for iterative refinement of analytical workflows .
Q. How can computational models predict the thermal stability of this compound in polymer matrices?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies, identifying vulnerable sites (e.g., methyl groups). Thermogravimetric analysis (TGA) under nitrogen can experimentally validate decomposition thresholds. Studies on polyimide resins incorporating similar amines highlight correlations between substituent bulkiness and thermal resilience .
Q. What experimental frameworks address contradictory bioactivity results across different assay conditions?
- Methodological Answer : Standardize protocols (e.g., cell line selection, incubation time) and include positive/negative controls. For in vitro toxicity, use multiple assays (MTT, LDH release) to cross-check viability data. Statistical tools like ANOVA can identify confounding variables (e.g., solvent DMSO concentration). Refer to toxicological assessments of related indenamines for benchmarking .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships for this compound in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Software like GraphPad Prism facilitates curve fitting and error estimation. Replicate experiments (n ≥ 3) to ensure robustness, as demonstrated in studies on pyrimidine derivatives with similar amine backbones .
Properties
IUPAC Name |
1,1,3-trimethyl-2,3-dihydroinden-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYAWFSWFSPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94568-76-0 | |
Record name | 1,1,3-trimethylindan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.274.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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